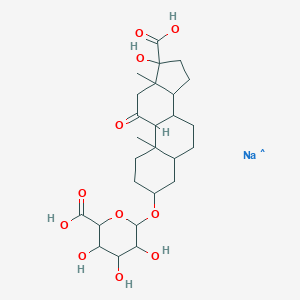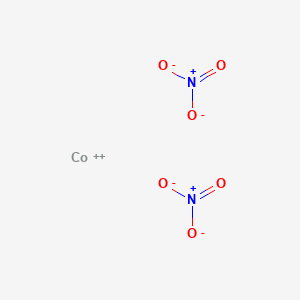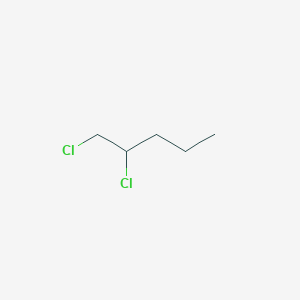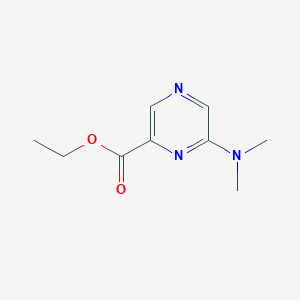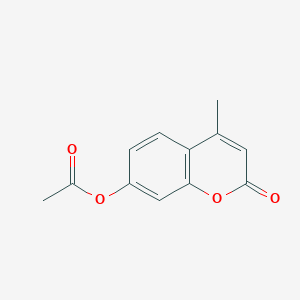
4-Methylumbelliferyl acetate
Vue d'ensemble
Description
4-Methylumbelliferyl acetate, also known as MU-Ac, is a chemical compound with the empirical formula C12H10O4 . It is used as a fluorogenic substrate for esterases .
Molecular Structure Analysis
The molecular weight of 4-Methylumbelliferyl acetate is 218.21 . The SMILES string representation of its structure isCC(=O)Oc1ccc2C(C)=CC(=O)Oc2c1 . Chemical Reactions Analysis
4-Methylumbelliferyl acetate is a substrate for esterases . When acted upon by these enzymes, it can undergo deacetylation .Physical And Chemical Properties Analysis
4-Methylumbelliferyl acetate has a melting point of 149-150°C . It is soluble in DMF and DMSO . Its fluorescence properties are λex 365 nm; λem 445 nm in 0.1 M Tris pH 8.0 (esterase) .Applications De Recherche Scientifique
Detection of Microorganisms
4-Methylumbelliferyl acetate: is utilized in the synthesis of 4-methylumbelliferyl glycosides , which are instrumental in the detection of microorganisms. This application is particularly relevant in food safety, where the rapid and accurate identification of pathogens like Salmonella and Escherichia coli is crucial . The method involves glycosylation of 4-methyl-umbelliferone with glycosyl acetates, followed by deprotection to give fluorogenic substrates that respond to specific cellular glycosidases activities.
Newborn Screening for Lysosomal Storage Disorders (LSDs)
In medical diagnostics, 4-methylumbelliferyl acetate derivatives serve as critical tools for newborn screening of LSDs. These disorders are a group of rare inherited metabolic conditions that, if undetected, can lead to severe physical and neurological disabilities .
Prediction of Glycan Structures in Bovine Milk
The compound is also applied in the prediction of glycan structures and potential bioactivities in bovine milk. This has implications for understanding the nutritional and immunological properties of milk, which can be beneficial for both agricultural practices and human health .
Characterization of Vegetables
Another unique application is in the characterization and identification of vegetables. By monitoring the enzymatic activity in vegetable cells, researchers can gain insights into the quality and properties of different vegetable types .
Study of Gamete Interactions
4-Methylumbelliferyl acetate: is used in research studying sperm-oocyte binding and gamete-oviductal epithelium interactions. This research is fundamental to the understanding of fertilization and can have implications for fertility treatments .
Fluorogenic Substrate for Esterases
Lastly, it serves as a fluorogenic substrate for esterases, which is important in various biochemical assays. For instance, it’s used in the measurement of intracellular pH in rat proximal convoluted tubule cells, providing insights into cellular functions and health .
Mécanisme D'action
Target of Action
4-Methylumbelliferyl acetate (MU-Ac) is primarily used as a molecular probe and is an important fluorogenic substrate for esterases . The primary target of MU-Ac is the respiratory system .
Mode of Action
MU-Ac is a substrate for esterases, which are enzymes that catalyze the hydrolysis of ester bonds . When MU-Ac is metabolized by these enzymes, it is converted into a product that can be detected using fluorescence . This makes MU-Ac a valuable tool for studying the activity of esterases.
Biochemical Pathways
MU-Ac is metabolized by esterases, leading to the production of 4-methylumbelliferone (4-MU) and acetic acid . This reaction is part of the broader class of deacetylation reactions, which involve the removal of an acetyl group from a molecule . Deacetylation reactions are important in various biological processes, including the regulation of gene expression and protein function .
Pharmacokinetics
The pharmacokinetics of MU-Ac have been studied in mice. When administered intravenously, MU-Ac exposure was found to be 100-fold higher compared to oral administration . The main metabolite of MU-Ac, 4-methylumbelliferyl glucuronide (4-MUG), showed much higher exposures than MU-Ac after both intravenous and oral administration . These findings suggest that the route of administration significantly influences the bioavailability of MU-Ac and its metabolites .
Result of Action
The metabolism of MU-Ac by esterases results in the production of 4-MU, which can be detected using fluorescence . This allows researchers to measure the activity of esterases, providing insights into various biological processes. In addition, the metabolite 4-MUG has been found to be bioactive , suggesting that the metabolism of MU-Ac could have additional effects beyond serving as a probe for esterase activity.
Action Environment
The action of MU-Ac can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of MU-Ac . Furthermore, the presence of certain metal ions, such as Hg^2+, Cu^2+, Ca^2+, Mn^2+, Fe^2+, Mg^2+, and Cd^2+, can inhibit the enzymatic activity of deacetylase , potentially affecting the metabolism of MU-Ac. Therefore, these factors should be taken into consideration when using MU-Ac in research or therapeutic applications.
Safety and Hazards
4-Methylumbelliferyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers discuss the use of 4-Methylumbelliferyl acetate in the context of enzymatic reactions . These studies highlight its role as a substrate for esterases and its potential applications in biotechnological and biomedical fields .
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-5-12(14)16-11-6-9(15-8(2)13)3-4-10(7)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVZGASCDAGAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181895 | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Methylumbelliferyl acetate | |
CAS RN |
2747-05-9 | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2747-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2747-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2747-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2747-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(acetyloxy)-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLUMBELLIFERYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD294D576M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 - 154 °C | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
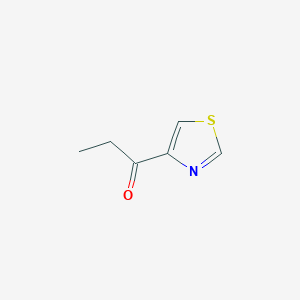
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)

